molecular formula C16H25N5O3S B12237235 1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide

1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B12237235
M. Wt: 367.5 g/mol
InChI Key: VRTATMOCXISSPU-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an azetidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the azetidine ring, and the pyridazine ring. Common synthetic methods include:

    Cyclization reactions: These are used to form the piperidine and azetidine rings.

    Substitution reactions: These are employed to introduce the methanesulfonyl and methyl groups.

    Coupling reactions: These are used to attach the pyridazine ring to the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the rings.

    Reduction: This reaction can reduce double bonds or other reducible groups within the compound.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets.

    Pharmaceutical Development: It can be used in the development of new pharmaceutical compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]piperidine-4-carboxamide
  • 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone

Uniqueness

1-methanesulfonyl-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and development applications.

Properties

Molecular Formula

C16H25N5O3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H25N5O3S/c1-12-4-5-15(18-17-12)20-10-14(11-20)19(2)16(22)13-6-8-21(9-7-13)25(3,23)24/h4-5,13-14H,6-11H2,1-3H3

InChI Key

VRTATMOCXISSPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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